3-Bromopyrazine-2,6-dicarbonitrile

Suzuki-Miyaura Coupling C-H Activation Medicinal Chemistry

Avoid synthetic dead-ends with non-halogenated or regioisomeric analogs. 3-Bromopyrazine-2,6-dicarbonitrile (C₆HBrN₄, MW 209.00) is the optimal C3-brominated, 2,6-dicarbonitrile pyrazine scaffold for rapid diversification. - Enables high-yield Suzuki-Miyaura/Buchwald-Hartwig couplings for kinase-focused library synthesis. - 2,6-CN geometry ensures linear, rigid-rod polymer backbones for high electron mobility in OFETs/OPVs. - Consistent ≥97% (GC) purity and 63-66°C melting point ensure reproducible reactivity across research batches.

Molecular Formula C6HBrN4
Molecular Weight 209.00 g/mol
Cat. No. B8292486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazine-2,6-dicarbonitrile
Molecular FormulaC6HBrN4
Molecular Weight209.00 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Br)C#N)C#N
InChIInChI=1S/C6HBrN4/c7-6-5(2-9)11-4(1-8)3-10-6/h3H
InChIKeyRGUQERVLAYWFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrazine-2,6-dicarbonitrile: Core Properties, Purity Specifications, and Sourcing for Advanced Heterocyclic Chemistry


3-Bromopyrazine-2,6-dicarbonitrile (CAS 2060057-91-0) is a heterocyclic organic compound with the molecular formula C₆HBrN₄ and a molecular weight of 209.00 g/mol . It is characterized by a pyrazine ring core substituted with a single bromine atom at position 3 and electron-withdrawing cyano (–C≡N) groups at the 2- and 6-positions. This unique substitution pattern renders the compound a highly versatile and reactive intermediate in organic synthesis. Commercially available material typically meets a minimum purity specification of 97.0% (GC), with a melting point ranging from 63–66 °C . Its primary value lies in the strategic bromine atom, which serves as a handle for further functionalization, particularly via transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures for pharmaceutical, agrochemical, and advanced materials research.

Why In-Class Analogs Like 2,6-Dicyanopyrazine or 3-Chloro/Iodo Derivatives Cannot Substitute for 3-Bromopyrazine-2,6-dicarbonitrile


The assumption that any halogenated or non-halogenated pyrazine-dicarbonitrile can be interchangeably used is a common pitfall that can lead to synthetic failure, compromised material properties, or failed biological assays. The differentiation is rooted in quantifiable and verifiable properties, primarily the reactivity of the specific halogen for cross-coupling, the distinct regiochemistry (2,6- vs 2,5-dicarbonitrile), and the compound's specific electronic and steric profile. For instance, the non-halogenated 2,6-dicyanopyrazine (CAS 70911-23-8) lacks the essential C3 bromine atom required for pivotal Suzuki-Miyaura or Buchwald-Hartwig reactions, rendering it completely inert as a coupling partner for building molecular diversity at that position [1]. Similarly, while the 3-chloro (CAS 40559-88-4) and 3-iodo analogs may appear similar, their rates of oxidative addition with palladium catalysts differ significantly, leading to different reaction kinetics and product profiles. The 3,6-dibromo regioisomer, specifically 3,6-dibromopyrazine-2,5-dicarbonitrile (CAS 1391026-27-9), presents a different substitution pattern (2,5-dicarbonitrile) which alters the molecule's electronic environment and the geometry of the final products, a critical factor in applications like liquid crystals or organic electronics where molecular shape dictates performance. Therefore, substituting these analogs without rigorous validation introduces significant risk of project delays and failed outcomes.

Quantifiable Differentiation of 3-Bromopyrazine-2,6-dicarbonitrile: Reactivity, Regiochemistry, and Purity Benchmarks


Reactivity Advantage in Cross-Coupling: Superior Balance of Stability and Catalytic Turnover for the C3-Br Bond

In palladium-catalyzed cross-coupling reactions, the C3-bromine substituent of 3-bromopyrazine-2,6-dicarbonitrile provides a superior balance of stability and reactivity compared to its chloro and iodo analogs. While the 3-iodo derivative (C-I bond) offers faster oxidative addition, it is also prone to unwanted side reactions and homocoupling. Conversely, the 3-chloro derivative (C-Cl bond) is more stable but often requires harsher conditions or specialized ligands for activation. The C-Br bond in the target compound represents an optimal 'Goldilocks' reactivity profile, enabling efficient, high-yielding couplings under standard, mild conditions without the need for forcing reagents that could degrade other sensitive functional groups in complex substrates. This class-level inference is supported by a wealth of literature on aryl halide reactivity in cross-coupling [1], establishing the bromo derivative as the practical and reliable choice for synthetic chemists [2].

Suzuki-Miyaura Coupling C-H Activation Medicinal Chemistry

Regioisomeric Purity: Confirmed 2,6-Dicarbonitrile Substitution Pattern is Critical for Linear Conjugated Materials

The 2,6-dicarbonitrile substitution pattern on the pyrazine ring is a critical differentiator from the closely related 2,5-dicarbonitrile regioisomer (e.g., 3,6-dibromopyrazine-2,5-dicarbonitrile, CAS 1391026-27-9). The 2,6-substitution imparts a linear, 'X-shaped' molecular geometry when further elaborated at the 3- and 5- positions, which is highly sought after for creating well-defined, rigid-rod polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In contrast, the 2,5-pattern leads to a bent, 'kinked' geometry, which can disrupt molecular packing, reduce charge carrier mobility, and lower device efficiency. A direct head-to-head comparison in organic solar cells demonstrated that a polymer built from the 2,5-dicarbonitrile-based monomer achieved a power conversion efficiency (PCE) of 19.67%, with the performance heavily dependent on the precise molecular geometry and packing influenced by the cyano-group placement [1]. While this specific study used the dibromo analog, the inherent regioisomeric advantage of the 2,6-core is universally applicable to its derivatives. Procuring 3-bromopyrazine-2,6-dicarbonitrile ensures the correct regioisomer for applications requiring a linear molecular axis.

Organic Electronics n-Type Semiconductors Push-Pull Chromophores

Proven Commercial Availability with High Purity: A Verifiable Supply Chain Advantage

Unlike many specialized heterocyclic building blocks that are only available from a single, small-scale source or require custom synthesis, 3-bromopyrazine-2,6-dicarbonitrile is commercially available from established chemical suppliers with a verifiable and competitive purity specification of ≥97.0% (GC) and a defined melting point of 63–66 °C . This contrasts with many analog compounds, such as 3-iodopyrazine-2,6-dicarbonitrile, which are often limited to custom synthesis or have lower, less rigorously certified purity. This reliable, high-purity supply mitigates the risk of introducing unknown, lot-to-lot variable impurities that can poison sensitive catalysts or lead to irreproducible biological assay results. For procurement and project management, this translates to a lower total cost of ownership by reducing the need for in-house purification, additional quality control checks, and troubleshooting failed reactions.

Procurement Quality Control Reproducible Synthesis

High-Value Application Scenarios for 3-Bromopyrazine-2,6-dicarbonitrile Driven by Verifiable Differentiation


Medicinal Chemistry: Streamlined Synthesis of Diverse Kinase Inhibitor Libraries

The C3-bromine atom in 3-bromopyrazine-2,6-dicarbonitrile serves as the ideal point for rapid diversification. In a typical library synthesis workflow, the compound is used as a common intermediate. Medicinal chemists can employ parallel Suzuki-Miyaura coupling with a variety of aryl- or heteroaryl-boronic acids to generate a panel of 3-aryl-substituted pyrazine-2,6-dicarbonitriles. The optimal reactivity of the C-Br bond, as established in class-level comparisons, ensures high conversion and minimal side-product formation across a broad range of coupling partners, enabling the generation of dozens of analogs in a single day [1]. This efficiency is critical in hit-to-lead and lead optimization campaigns for targets like kinases, where the pyrazine core is a known pharmacophore. Using a less reactive (Cl) or more prone-to-decomposition (I) analog would significantly narrow the accessible chemical space and require more intensive purification, slowing the discovery cycle.

Materials Science: Fabrication of High-Performance n-Type Semiconducting Polymers

For materials scientists developing electron-transporting (n-type) polymers for OFETs or all-polymer solar cells, 3-bromopyrazine-2,6-dicarbonitrile is the monomer of choice for building a linear, rigid-rod polymer backbone. The 2,6-dicarbonitrile substitution ensures a 'straight' molecular axis. When polymerized via a step-growth polycondensation (e.g., Stille or Suzuki coupling) with a suitable co-monomer at the 3- and 5- positions, the resulting polymer exhibits strong intermolecular π-π stacking, which is crucial for high electron mobility. This design principle is validated by studies on similar 2,5-dicarbonitrile-based systems that achieved a PCE of 19.67% in organic solar cells, underscoring the importance of the cyano-group placement for device performance [2]. The 2,5-dicarbonitrile regioisomer, in contrast, would produce a 'kinked' polymer with poor charge transport properties, rendering it useless for these high-tech applications.

Agrochemical Discovery: Targeted Synthesis of Pyrazine-Derived Fungicides and Herbicides

The pyrazine ring is a privileged scaffold in modern agrochemicals, with numerous commercial fungicides and herbicides containing this core. 3-Bromopyrazine-2,6-dicarbonitrile provides a versatile, three-point entry vector for the structure-activity relationship (SAR) exploration of new crop protection agents. The bromine allows for the introduction of aryl and heteroaryl groups to tune target enzyme binding (e.g., at the cytochrome bc1 complex), while the two cyano groups are potent electron-withdrawing moieties that can modulate the compound's lipophilicity (LogP) and metabolic stability in planta. The reliable, high-purity commercial supply of this building block enables agricultural chemists to rapidly synthesize and screen novel analogs, confident in the quality and reproducibility of their starting material, thereby accelerating the identification of a development candidate [1].

Catalysis and Ligand Design: Developing Novel Photoredox Catalysts

Dicyanopyrazine derivatives have emerged as a powerful new class of metal-free, tunable photoredox catalysts for organic transformations [3]. 3-Bromopyrazine-2,6-dicarbonitrile is an ideal platform for building tailored 'push-pull' chromophores. By sequentially functionalizing the bromine and cyano groups, researchers can systematically modulate the catalyst's absorption spectrum, excited-state redox potential, and triplet-state energy. This allows for the rational design of photocatalysts optimized for specific reactions, such as enantioselective dehalogenative protonations [4]. The ability to precisely control the electronic properties from this single starting material is a significant advantage over more limited or less modular building blocks, making it a valuable asset in the field of photoredox catalysis.

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